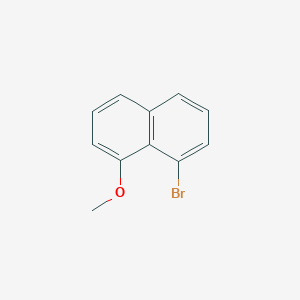

1-Bromo-8-methoxynaphthalene

Vue d'ensemble

Description

1-Bromo-8-methoxynaphthalene is a useful synthetic intermediate . It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .

Synthesis Analysis

The synthesis of this compound involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne . The 3-bromobenzyne is generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA) . This reaction gives a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes . A subsequent two-step deoxygenation affords the corresponding this compound .Molecular Structure Analysis

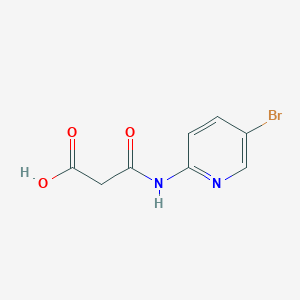

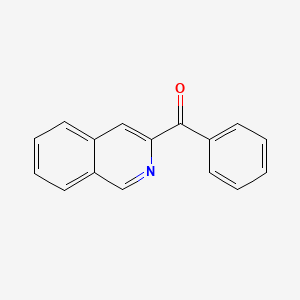

The molecular formula of this compound is C11H9BrO . The InChIKey, which is a unique identifier for the compound, is URUDGARERYTKAD-UHFFFAOYSA-N . The Canonical SMILES, another form of representation, is COC1=CC=CC2=C1C(=CC=C2)Br .Chemical Reactions Analysis

The chemical reactions involving this compound are monitored by TLC silica gel plates and visualized by UV light or panisaldehyde . Column chromatography is performed using silica gel .Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.09 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 9.2 Ų .Applications De Recherche Scientifique

Synthesis and Characterization

A study by Xu and He (2010) described a practical synthesis of 2-Bromo-6-methoxynaphthalene, highlighting its significance as an intermediate in the preparation of non-steroidal anti-inflammatory agents. This research emphasizes the environmental and toxicological concerns associated with traditional methylating reagents and proposes safer alternatives for synthesis processes Wei-Ming Xu & Hong-Qiang He, 2010.

Chemical Transformations and Spectroscopy

The regioselective lithiation of 1-methoxynaphthalene, as reported by Betz and Bauer (2002), demonstrates the compound's versatility in undergoing chemical transformations. This study presents insights into the mechanisms of lithiation and the influence of substituents on regioselectivity J. Betz & W. Bauer, 2002.

Quantum and Spectroscopic Analysis

Research conducted by Govindarajan, Periandy, and Ganesan (2010) focused on the scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene. This study provides detailed information on the structural and vibrational properties of the compound, contributing valuable data for further research and applications in materials science M. Govindarajan, S. Periandy, & K. Ganesan, 2010.

Potential in Drug Development

A significant study by Rinnu Sara Saji et al. (2021) explored the vibrational, electronic, and charge transfer studies on 2-bromo-6-methoxynaphthalene, indicating its potential as an anti-cancer drug. The research highlights the compound's drug-like properties and suggests its potential modification for pharmaceutical applications Rinnu Sara Saji, J. Prasana, S. Muthu, & J. George, 2021.

Propriétés

IUPAC Name |

1-bromo-8-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDGARERYTKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)

![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)

![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)